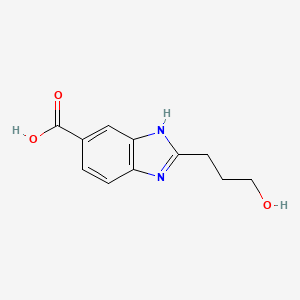

2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

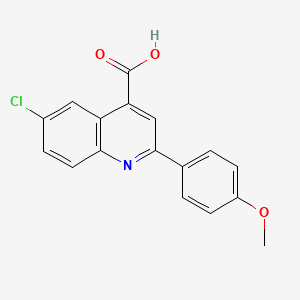

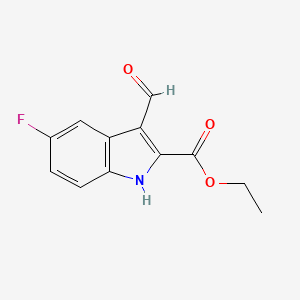

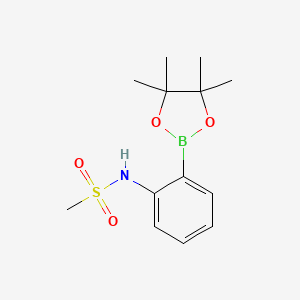

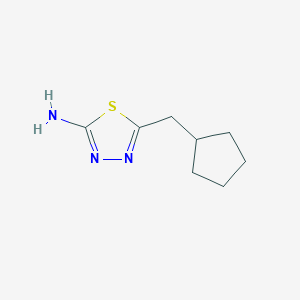

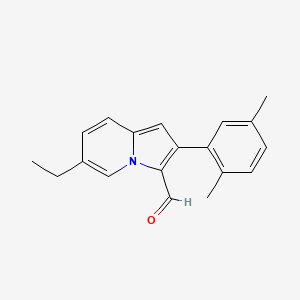

The compound “2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid” appears to contain a benzoimidazole ring, a common structure in many pharmaceutical compounds1. It also has a carboxylic acid group and a hydroxy-propyl group attached to it. These functional groups could potentially participate in various chemical reactions.

Synthesis Analysis

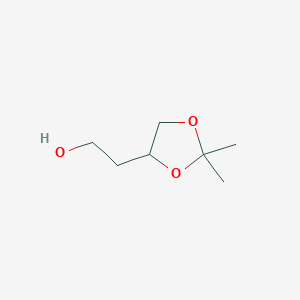

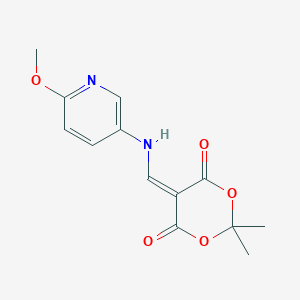

The synthesis of such a compound would likely involve the formation of the benzoimidazole ring, possibly through a condensation reaction of o-phenylenediamine with a carboxylic acid or a derivative thereof. The 3-hydroxypropyl group could potentially be introduced through a substitution or addition reaction1.Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a benzoimidazole ring substituted at the 2-position with a 3-hydroxypropyl group and at the 5-position with a carboxylic acid group. The exact 3D structure would depend on the spatial arrangement of these groups and could be determined using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The compound contains several functional groups (benzoimidazole, carboxylic acid, hydroxypropyl) that could participate in various chemical reactions. For instance, the carboxylic acid could undergo reactions like esterification or amide formation. The benzoimidazole ring could potentially participate in electrophilic substitution reactions1.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For instance, the presence of polar functional groups like carboxylic acid would likely make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on factors like its molecular weight and the strength of intermolecular forces.Scientific Research Applications

Synthesis and Structural Studies

Zeolite-like Metal–Organic Frameworks : A study demonstrated the use of mixed benzimidazole carboxylic acid ligands for synthesizing zeolite-like metal–organic frameworks. These frameworks showed high chemical stability and CO2 uptake capacity, indicating potential applications in gas storage and separation technologies (Tang et al., 2017).

Luminescence Properties of CdII Complexes : Research on Cd(II) complexes with benzimidazole carboxylic acids as ligands revealed interesting structures and luminescence properties, suggesting their utility in materials science for the development of luminescent materials (Wu et al., 2014).

Biological and Pharmacological Applications

Antihypertensive Activity : A study on the synthesis and biological evaluation of benzimidazole derivatives showed potent antihypertensive effects, highlighting the therapeutic potential of these compounds in cardiovascular disease management (Sharma et al., 2010).

Antimicrobial Activity : Research into benzimidazole derivatives attached to amino acids and sulfamoyl/pyrrole analogues demonstrated significant antimicrobial activity against a variety of bacteria and fungi, indicating their potential as antimicrobial agents (El-Meguid, 2014).

Material Science Applications

- Chemosensors : A study explored the photophysical properties of benzimidazole-based Schiff base probes, finding that they could selectively sense Cu2+ ions, suggesting applications in environmental monitoring and analytical chemistry (Bag et al., 2023).

Safety And Hazards

The safety and hazards associated with the compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper safety assessments would require experimental data or reliable predictive models.

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the biological activity of many benzoimidazole derivatives, this compound could be of interest in the development of new pharmaceuticals1.

Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, experimental data and peer-reviewed research would be needed.

properties

IUPAC Name |

2-(3-hydroxypropyl)-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-5-1-2-10-12-8-4-3-7(11(15)16)6-9(8)13-10/h3-4,6,14H,1-2,5H2,(H,12,13)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRLWQSRZYWEAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=N2)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389315 |

Source

|

| Record name | 2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid | |

CAS RN |

313955-38-3 |

Source

|

| Record name | 2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1351350.png)

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)

![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)

![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)

![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)